Cas no 14355-04-5 (N-3-(Trifluoromethyl)benzylethylamine)
N-3-(Trifluoromethyl)benzylethylamine Chemical and Physical Properties
Names and Identifiers
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- N-(3-(Trifluoromethyl)benzyl)ethanamine
- Benzenemethanamine, N-ethyl-3-(trifluoromethyl)-
- N-[3-(Trifluoromethyl)benzyl]ethylamine
- N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine
- N-ethyl-3-(trifluoromethyl)Benzenemethanamine
- N-Ethyl-3-trifluoromethylbenzylamine
- 7208AJ
- SY013928
- CS-0151970
- SCHEMBL2855040
- ETHYL({[3-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE
- EN300-32247
- MFCD09935363
- SB78236
- 14355-04-5
- DTXSID80162453
- FT-0753433
- AKOS000177117
- AS-32387
- CHEMBL1178141
- MGSDOCJVFWZVGG-UHFFFAOYSA-N
- AMY20583
- n-(3-(trifluoromethyl)benzyl)ethyl amine
- DB-063482
- N-3-(Trifluoromethyl)benzylethylamine
-
- MDL: MFCD09935363
- Inchi: 1S/C10H12F3N/c1-2-14-7-8-4-3-5-9(6-8)10(11,12)13/h3-6,14H,2,7H2,1H3
- InChI Key: MGSDOCJVFWZVGG-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)CNCC)(F)F
Computed Properties
- Exact Mass: 203.09200
- Monoisotopic Mass: 203.09218387g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 12
Experimental Properties
- Density: 1.122±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 85 ºC (13 Torr)
- Flash Point: 74.6±25.9 ºC,
- Solubility: Slightly soluble (2.4 g/l) (25 º C),
- PSA: 12.03000
- LogP: 3.20580
N-3-(Trifluoromethyl)benzylethylamine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N-3-(Trifluoromethyl)benzylethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853333-5g |
N-[3-(Trifluoromethyl)benzyl]ethylamine |
14355-04-5 | ≥97% | 5g |
¥1,150.20 | 2022-01-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N28380-1g |
N-[3-(Trifluoromethyl)benzyl]ethylamine |
14355-04-5 | 1g |
¥356.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N28380-5g |
N-[3-(Trifluoromethyl)benzyl]ethylamine |
14355-04-5 | 5g |
¥1226.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N28380-25g |
N-[3-(Trifluoromethyl)benzyl]ethylamine |
14355-04-5 | 25g |
¥5006.0 | 2021-09-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853333-1g |
N-[3-(Trifluoromethyl)benzyl]ethylamine |
14355-04-5 | ≥97% | 1g |
¥437.40 | 2022-01-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PB192-5g |
N-3-(Trifluoromethyl)benzylethylamine |
14355-04-5 | 97% | 5g |
1500.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PB192-1g |
N-3-(Trifluoromethyl)benzylethylamine |
14355-04-5 | 97% | 1g |
441.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PB192-200mg |
N-3-(Trifluoromethyl)benzylethylamine |
14355-04-5 | 97% | 200mg |
126.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PB192-50mg |
N-3-(Trifluoromethyl)benzylethylamine |
14355-04-5 | 97% | 50mg |
54.0CNY | 2021-07-17 | |
| eNovation Chemicals LLC | D690700-5g |
N-[3-(Trifluoromethyl)benzyl]ethylamine |
14355-04-5 | >97% | 5g |
$170 | 2023-05-12 |
N-3-(Trifluoromethyl)benzylethylamine Suppliers
N-3-(Trifluoromethyl)benzylethylamine Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on N-3-(Trifluoromethyl)benzylethylamine
Introduction to N-3-(Trifluoromethyl)benzylethylamine (CAS No: 14355-04-5)
N-3-(Trifluoromethyl)benzylethylamine, identified by its Chemical Abstracts Service (CAS) number 14355-04-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This amine derivative features a unique structural motif that has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of a trifluoromethyl group and a benzyl moiety contributes to its distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The trifluoromethyl group, characterized by its -CF₃ moiety, is renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity in pharmacological compounds. This feature has been extensively utilized in the design of drugs targeting neurological disorders, anticancer agents, and anti-inflammatory medications. In contrast, the benzyl group introduces rigidity and electronic characteristics that can influence the overall pharmacokinetic profile of a molecule. The combination of these two structural elements in N-3-(Trifluoromethyl)benzylethylamine positions it as a versatile building block for innovative therapeutic strategies.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds due to their favorable pharmacological properties. Research has demonstrated that the introduction of fluorine atoms can modulate the electronic distribution, solubility, and bioavailability of drug candidates. N-3-(Trifluoromethyl)benzylethylamine exemplifies this trend, as it serves as a precursor for synthesizing fluorinated analogs with enhanced biological activity. For instance, studies have highlighted its role in developing novel antiviral agents where the trifluoromethyl group plays a crucial role in improving viral protease inhibition.
The compound's utility extends beyond antiviral applications. Recent advancements in medicinal chemistry have shown its potential in designing kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The benzylamino group provides a scaffold for further functionalization, allowing chemists to tailor the molecule's properties for specific biological targets. Notably, modifications involving the nitrogen atom have been explored to enhance binding interactions with protein receptors, leading to more potent and selective drug entities.
Synthetic methodologies for N-3-(Trifluoromethyl)benzylethylamine have been refined over time, leveraging modern techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. These approaches ensure high yields and purity, which are critical for pharmaceutical applications. The compound's synthesis often involves the reaction of trifluoromethylated benzyl halides with appropriate amine sources, highlighting its importance as an intermediate in multi-step synthetic routes.
The impact of N-3-(Trifluoromethyl)benzylethylamine is further underscored by its presence in several patents and scientific literature. Researchers have utilized this compound to develop novel scaffolds with improved pharmacological profiles. For example, derivatives of this molecule have been investigated for their potential as monoamine oxidase (MAO) inhibitors, which are used in treating neurodegenerative disorders like Parkinson's disease. The structural features of this compound allow for fine-tuning of electronic properties, enabling the development of highly specific inhibitors.
In conclusion, N-3-(Trifluoromethyl)benzylethylamine(CAS No: 14355-04-5) represents a cornerstone in pharmaceutical research due to its unique structural attributes and broad applicability. Its role as a synthetic intermediate and precursor for biologically active molecules underscores its significance in drug discovery efforts. As research continues to uncover new therapeutic targets and mechanisms, compounds like N-3-(Trifluoromethyl)benzylethylamine, with their well-defined chemical properties and functional versatility, will remain indispensable tools for medicinal chemists striving to develop next-generation therapeutics.
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